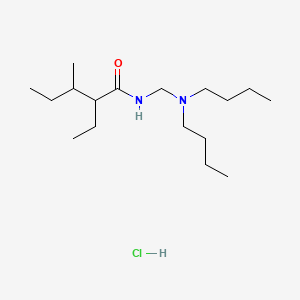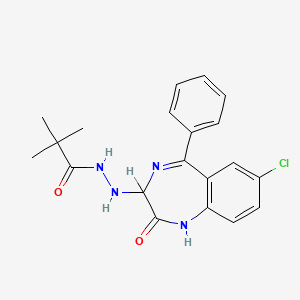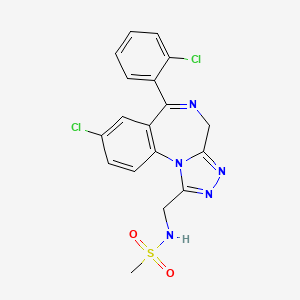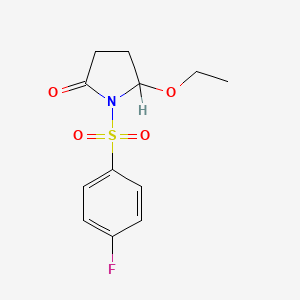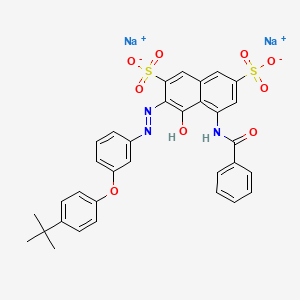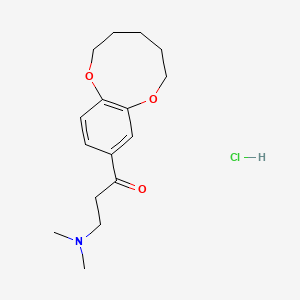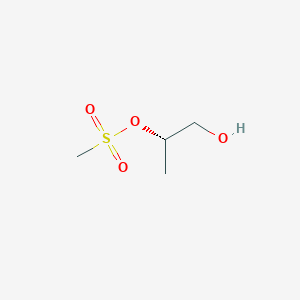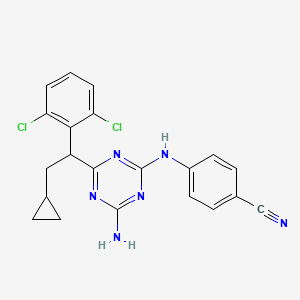
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps, starting with the preparation of the benzonitrile core. The introduction of the triazine ring and the cyclopropyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Benzonitrile derivatives: Compounds with similar structures but different functional groups.
Triazine derivatives: Compounds that share the triazine ring structure but have different substituents.
Uniqueness
What sets Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
205381-76-6 |
|---|---|
分子式 |
C21H18Cl2N6 |
分子量 |
425.3 g/mol |
IUPAC 名称 |
4-[[4-amino-6-[2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H18Cl2N6/c22-16-2-1-3-17(23)18(16)15(10-12-4-5-12)19-27-20(25)29-21(28-19)26-14-8-6-13(11-24)7-9-14/h1-3,6-9,12,15H,4-5,10H2,(H3,25,26,27,28,29) |
InChI 键 |
VRKLOWRISOTLDE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC(C2=C(C=CC=C2Cl)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


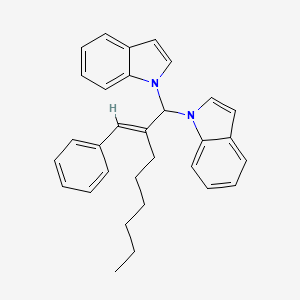
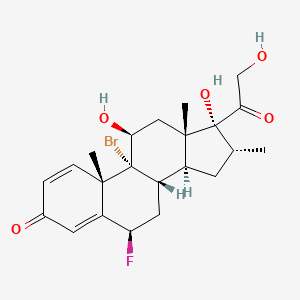


![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
